Synthesis of 2′-amino-LNA: a new strategy†
Organic & Biomolecular Chemistry Pub Date: 2003-01-21 DOI: 10.1039/B208864A
Abstract
In this paper we present revised and significantly improved synthetic routes to 2′-amino-LNA (locked nucleic acid). The optimal route is convergent with the synthesis of LNA monomers (“2′-oxy-LNA”) via a common intermediate obtained by a mild deacetylation for the liberation of the 2′-hydroxy group to give compound 23 without the concomitant ring closure that affords the 2′-oxy-LNA skeleton. After inversion of the stereochemistry at C2′ and triflate formation at the 2′-hydroxy group a new common intermediate 16 is obtained which gives easy access to a range of other analogues exemplified by the introduction of a sulfur nucleophile leading to the 2′-thio-LNA structure. After substitution of the triflate with azide a basic reduction affords the desired 2′-amino-LNA structure, i.e., compound 18. This new synthesis strategy towards 2′-amino-LNA improves the overall yield significantly and converges the syntheses of 2′-oxy-LNA and LNA analogues.
![Graphical abstract: Synthesis of 2′-amino-LNA: a new strategy](http://scimg.chem960.com/usr/1/B208864A.jpg)
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Journal Name:Organic & Biomolecular Chemistry
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